Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves a variety of chemical reactions that build up its complex structure. A notable method includes the reaction of 2-amino-4,5-dihydro-3-thiophenecarbonitriles with ethyl acetoacetate in the presence of titanium(IV) chloride, producing corresponding ethyl 4-amino-2,3-dihydro-6-methylthieno[2,3-b]pyridine-5-carboxylates (Maruoka, Yamagata, & Yamazaki, 1993). This method exemplifies the one-pot synthesis approach, valued for its efficiency and simplicity in constructing complex molecules.
Molecular Structure Analysis
The molecular structure of ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has been elucidated through various analytical techniques, including X-ray crystallography. These studies reveal detailed information about the compound's crystal and molecular structure, including bond lengths, angles, and conformational details. For example, research involving similar compounds has highlighted the presence of intramolecular hydrogen bonding and detailed the monoclinic space group crystallization (Çolak, Karayel, Buldurun, & Turan, 2021).
Chemical Reactions and Properties
Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate participates in various chemical reactions, demonstrating its reactivity and potential for further chemical manipulation. These reactions can include annulations, where the compound acts as a synthon in the presence of catalysts to form new bonds and structures, showcasing its versatility in synthetic chemistry (Zhu, Lan, & Kwon, 2003).
Scientific Research Applications
Synthesis of New Heterocycles
- Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has been used as a starting material for synthesizing new pyridothienopyrimidine derivatives. These derivatives have applications in creating diverse molecular structures for potential use in pharmaceuticals and materials science (El-Kashef et al., 2010).
Catalyzed Annulation Reactions
- This compound acts as a synthon in phosphine-catalyzed [4 + 2] annulation reactions. It is crucial in the synthesis of highly functionalized tetrahydropyridines, demonstrating its importance in organic synthesis and potential drug development (Zhu et al., 2003).
Key Intermediate in Drug Synthesis
- Serving as a key intermediate in the synthesis of prasugrel, a medication used to prevent blood clots, this compound demonstrates its significance in the pharmaceutical industry (Weihui, 2013).
One-pot Synthesis Approach
- It has been utilized in a convenient one-pot synthesis method to create various ethyl 4-aminothieno[2,3-b]pyridine-5-carboxylates, showcasing its role in simplifying complex chemical syntheses (Maruoka et al., 1993).
Photophysical Properties Study
- This compound is central to the synthesis of novel thieno[2,3-b]pyridine derivatives for studying spectral-fluorescent properties. Such studies are valuable in materials science, particularly in the development of new luminescent materials (Ershov et al., 2019).
Future Directions
The future directions for research on Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate could involve further exploration of its mechanism of action, particularly its role as an orthosteric antagonist of the A(1)AR . Additionally, more studies are needed to fully understand its synthesis, chemical reactions, and physical and chemical properties. Finally, comprehensive safety and hazard assessments are needed to ensure its safe handling and use .
properties
IUPAC Name |
ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-2-14-10(13)8-6-3-4-12-5-7(6)15-9(8)11/h12H,2-5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVISNLMZGPDDEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCNC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178928 | |
Record name | Thieno(2,3-c)pyridine-3-carboxylic acid, 4,5,6,7-tetrahydro-2-amino-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30178928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | |
CAS RN |
24237-44-3 | |
Record name | Thieno(2,3-c)pyridine-3-carboxylic acid, 4,5,6,7-tetrahydro-2-amino-, ethyl ester, | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024237443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thieno(2,3-c)pyridine-3-carboxylic acid, 4,5,6,7-tetrahydro-2-amino-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30178928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.